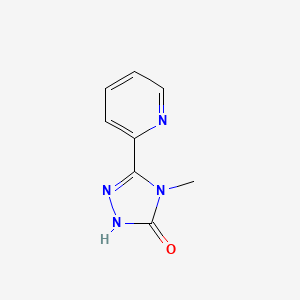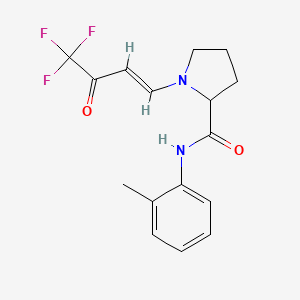![molecular formula C22H21F2N3O3 B2562201 N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-91-7](/img/structure/B2562201.png)
N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been explored as part of synthetic pathways to produce novel molecules with potential biological activities. For instance, research has shown the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyrazine derivatives, which are foundational in medicinal chemistry for their potential therapeutic properties. Such synthetic routes often involve reactions with hydrazine derivatives, amidines, and other functional group manipulations to yield novel compounds with significant antimicrobial, antifungal, and antitubercular activities (S. Bodige et al., 2020; E. Şahan et al., 2013).
Antimicrobial and Antitubercular Activity
Compounds synthesized from N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its analogues exhibit promising antimicrobial and antitubercular properties. This highlights the potential of these compounds in addressing infectious diseases caused by various bacterial strains and Mycobacterium tuberculosis. The structure-activity relationships derived from these studies can guide the development of new drugs to combat resistant strains of bacteria and tuberculosis (S. Bodige et al., 2020).
Cytotoxicity and Antioxidant Activities
Some derivatives have been evaluated for their cytotoxic activities against cancer cell lines and their ability to act as antioxidants. These studies contribute to understanding the compound's potential in developing novel anticancer therapies and its role in oxidative stress-related conditions. The exploration of such compounds may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles (Ashraf S. Hassan et al., 2014).
Supramolecular Chemistry and Molecular Interactions
Research into the molecular and supramolecular structures of derivatives reveals insights into hydrogen bonding patterns and intermolecular interactions. These studies are crucial for designing compounds with desired physical and chemical properties, including solubility, stability, and bioavailability. Understanding these interactions can also inform the development of materials and sensors based on these molecular structures (S. Wardell et al., 2008).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-29-14-8-9-19(30-2)15(13-14)21-18-7-4-10-26(18)11-12-27(21)22(28)25-20-16(23)5-3-6-17(20)24/h3-10,13,21H,11-12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOUOFWPXVUHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2562120.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)


![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)


![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

